molecular formula C11H18ClNOS B1447733 4-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride CAS No. 1864062-47-4

4-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride

Cat. No.: B1447733
CAS No.: 1864062-47-4
M. Wt: 247.79 g/mol
InChI Key: SJZAGZLYYJEGGV-UHFFFAOYSA-N
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Description

4-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride (CAS: 1864062-47-4) is a piperidine-derived compound functionalized with a furan-2-ylmethyl sulfanyl methyl group. The hydrochloride salt form enhances its water solubility, a common strategy in pharmaceutical chemistry to improve bioavailability . The furan ring, a five-membered aromatic heterocycle containing oxygen, may contribute to hydrogen bonding interactions, influencing its pharmacokinetic and pharmacodynamic properties. Safety guidelines highlight its hazardous nature, requiring precautions such as avoiding heat sources and ensuring proper ventilation during handling .

Properties

IUPAC Name

4-(furan-2-ylmethylsulfanylmethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NOS.ClH/c1-2-11(13-7-1)9-14-8-10-3-5-12-6-4-10;/h1-2,7,10,12H,3-6,8-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZAGZLYYJEGGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CSCC2=CC=CO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thioether Formation via Nucleophilic Substitution

  • Starting Materials:

    • 4-(Chloromethyl)piperidine or 4-(bromomethyl)piperidine as the electrophilic piperidine derivative.
    • Furan-2-ylmethanethiol or its equivalent as the nucleophile.
  • Reaction Conditions:

    • Solvent: Polar aprotic solvents such as acetonitrile or ethyl acetate are preferred to facilitate nucleophilic substitution.
    • Temperature: Mild heating between 45°C to 85°C to optimize reaction kinetics without decomposing sensitive furan ring.
    • Catalysts/Additives: Organic acids (e.g., acetic acid) or bases may be used to control pH and enhance nucleophilicity.
    • Reaction time: Several hours (typically 4–16 hours) under stirring.
  • Mechanism:

    • The thiol group of furan-2-ylmethanethiol attacks the electrophilic carbon of the halomethyl piperidine, displacing the halide and forming the thioether linkage.
  • Example from Patent Literature:

    • A process involving reaction of a furan derivative with a heterocyclic compound in ethyl acetate in the presence of an organic acid at 45–55°C has been reported.
    • Subsequent purification steps include salt formation with hydrochloric acid to yield the hydrochloride salt.

Reduction and Salt Formation

  • In some synthetic routes, intermediate compounds containing hydrazono or amino groups are reduced using hydrogenation catalysts such as 10% Pd/C in the presence of acids (e.g., methanesulfonic acid) to convert functional groups into amines.
  • The free amine is then reacted with hydrochloric acid (12N HCl) to afford the hydrochloride salt of the target compound.
  • This approach ensures high purity and stability of the final product.

Purification and Characterization

  • Purification:
    • The crude product is typically purified by recrystallization from solvents like ethanol or ethyl acetate.
    • Preparative high-performance liquid chromatography (HPLC) can be employed for further purification, especially to separate stereoisomers or remove impurities.
  • Salt Formation:
    • Conversion to hydrochloride salt is achieved by treatment with hydrochloric acid, enhancing solubility and stability.
  • Characterization:
    • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structure.
    • Mass spectrometry (MS) for molecular weight confirmation.
    • Melting point determination and elemental analysis for purity assessment.

Comparative Data Table of Preparation Parameters

Parameter Typical Conditions/Values Notes
Starting materials 4-(Halomethyl)piperidine, furan-2-ylmethanethiol Halide = Cl or Br
Solvent Ethyl acetate, acetonitrile Polar aprotic solvents preferred
Temperature 45–85°C Controlled to avoid furan ring degradation
Reaction time 4–16 hours Depends on scale and reagents
Catalysts/Additives Organic acids (acetic acid), bases (imidazole) Facilitate nucleophilic substitution
Reduction step (if any) H2, 10% Pd/C, methanesulfonic acid For converting hydrazono to amino groups
Salt formation 12N HCl Yields hydrochloride salt
Purification methods Recrystallization, preparative HPLC Ensures high purity
Yield Typically moderate to high (50–85%) Dependent on reaction optimization

Research Findings and Notes

  • The stereochemistry of the piperidine ring can be partially controlled by the stereochemistry of the starting amine, which influences the final product configuration.
  • The use of organic acids in the reaction medium improves the yield and selectivity of the thioether formation step.
  • Hydrogenation reduction steps are crucial when intermediates contain reducible groups to obtain the desired amine functionality before salt formation.
  • The hydrochloride salt form enhances the compound's stability and facilitates handling and formulation.
  • Analytical methods such as HPLC and mass spectrometry are critical for monitoring reaction progress and confirming product identity and purity.

Chemical Reactions Analysis

Types of Reactions

4-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form the corresponding thiol or sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Halides, amines, and suitable solvents like dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

4-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 4-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound binds to specific enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of the target compound with analogs:

Compound Substituents Molecular Weight Key Features
Target Compound Furan-2-ylmethyl sulfanyl methyl ~247–280 (inferred) Hydrochloride salt enhances solubility; furan oxygen may aid H-bonding.
4-[(Furan-2-ylmethyl)sulfonylmethyl]piperidine HCl Furan-2-ylmethyl sulfonyl methyl 279.78 Sulfonyl group increases polarity and oxidation stability compared to sulfide.
4-(((4-Fluorophenyl)thio)methyl)piperidine HCl 4-Fluorophenyl thio methyl Not provided Fluorine substituent enhances lipophilicity and potential CNS activity.
4-(Diphenylmethoxy)piperidine HCl Diphenylmethoxy 303.83 Bulky diphenyl groups may reduce bioavailability; acute toxicity noted.

Key Observations :

  • Halogen vs. Heterocycle : The 4-fluorophenyl analog () replaces the furan with a fluorinated aromatic ring, likely enhancing lipid solubility and metabolic stability .
  • Steric Effects : The diphenylmethoxy analog () demonstrates how bulky substituents might hinder target engagement or enzymatic processing.
Pharmacological and Toxicological Profiles
  • Target Compound: Limited toxicity data are available, but safety guidelines classify it as harmful with delayed effects upon exposure (inhalation, ingestion, or dermal contact) . Its furan moiety may pose metabolic risks, as furans can form reactive intermediates .
  • 4-(Diphenylmethoxy)piperidine HCl : Marked as acutely toxic, though specific LD₅₀ values are unavailable. Chronic effects remain unstudied .
  • Structural differences (e.g., benzodioxol and fluorophenyl groups) underscore how substituent choice dictates biological activity.
Regulatory and Handling Considerations
  • Regulatory Status : The target compound may fall under new chemical regulations (e.g., China’s IECSC), requiring compliance with safety and environmental protocols . In contrast, Paroxetine HCl () is a regulated pharmaceutical.
  • Handling : The target compound and its diphenylmethoxy analog require stringent precautions (e.g., ventilation, protective equipment) due to acute hazards .

Biological Activity

4-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride is a novel compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in critical biochemical pathways, such as farnesyltransferase (hFTase), which plays a role in oncogenic signaling pathways .
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling cascades related to neurological functions.

Biological Activity Overview

The compound exhibits a range of biological activities:

Anticancer Activity

A study investigating the inhibitory effects on hFTase revealed that derivatives of the compound exhibited IC50 values ranging from 25 nM to 90 nM, indicating potent activity against cancer cell lines . Further structure-activity relationship (SAR) studies highlighted modifications that enhanced selectivity for hFTase over related enzymes.

Neuroprotective Effects

In vitro assays demonstrated that the compound could reduce neuronal cell death in models of oxidative stress. A notable study reported that treatment with this compound decreased markers of apoptosis in neuronal cells exposed to toxic agents.

Antiviral Activity

Research on related compounds with similar structures showed promising antiviral activity against various viruses, suggesting that this compound might possess similar properties. However, specific data on this compound's antiviral efficacy remains sparse .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (nM)Notes
This compoundAnticancer25 - 90Potent inhibitor of hFTase
Furfurylthiomethylpiperidine hydrochlorideAnticancerNot specifiedSimilar structure but different substituents
4-(Methylsulfonyl)piperazineAntiviralNot specifiedExhibited antiviral activity in vitro

Q & A

Basic Research Questions

Q. How can the purity of 4-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride be determined experimentally?

  • Methodological Answer : Purity analysis can be performed using high-performance liquid chromatography (HPLC) with a mobile phase optimized for polar compounds. For example, a methanol-buffer system (e.g., 65:35 methanol to sodium acetate/sodium 1-octanesulfonate buffer adjusted to pH 4.6) is effective for resolving piperidine derivatives. Ensure system suitability by testing retention time reproducibility and peak symmetry .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store the compound in a tightly sealed container under inert gas (e.g., nitrogen) at -20°C to prevent degradation. Avoid exposure to heat, moisture, and strong oxidizers, as sulfanyl groups are susceptible to oxidation. Use desiccants in storage containers to minimize hydrolysis .

Q. How can researchers safely handle this compound to avoid exposure risks?

  • Methodological Answer : Use fume hoods for all procedures involving powder handling. Wear nitrile gloves, lab coats, and safety goggles. In case of skin contact, wash immediately with soap and water; for inhalation exposure, move to fresh air and seek medical attention. Avoid using reactive metals (e.g., aluminum) during synthesis due to potential sulfide interactions .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and transition states. For instance, reaction path searches may identify optimal conditions for thioether bond formation between furan-2-ylmethanethiol and piperidine intermediates. Pair computational predictions with high-throughput experimentation to validate yields and selectivity .
Reaction Parameter Computational Insight Experimental Validation
TemperaturePredicted optimal range: 50–70°CTested via thermal stability assays
SolventPolar aprotic solvents (e.g., DMF) favoredConfirm via NMR monitoring

Q. How can contradictory data on the compound’s biological activity be resolved?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies comparing substituent effects. For example, replace the furan-2-ylmethyl group with phenyl or pyridyl analogs to assess sulfanyl group contributions. Use in vitro receptor binding assays (e.g., GPCR screens) paired with molecular docking simulations to clarify binding affinities .

Q. What strategies mitigate environmental risks during large-scale disposal?

  • Methodological Answer : Degrade sulfanyl groups via oxidation with hydrogen peroxide to form less toxic sulfones. Neutralize hydrochloride salts with aqueous sodium bicarbonate before disposal. Follow local regulations for hazardous waste, and test biodegradability using OECD 301D guidelines .

Data Contradiction Analysis

Q. How to address discrepancies in reported reaction yields for sulfanyl-piperidine derivatives?

  • Methodological Answer : Systematically vary catalysts (e.g., Pd/C vs. Raney Ni) and reducing agents (e.g., NaBH4 vs. LiAlH4) to identify yield-limiting steps. Use kinetic studies (e.g., in situ IR spectroscopy) to monitor intermediate formation and side reactions. Publish raw data with detailed metadata (e.g., solvent purity, humidity levels) to enable cross-lab reproducibility .

Regulatory and Safety Compliance

Q. What documentation is required for international transport of this compound?

  • Methodological Answer : While the compound is not classified as a marine pollutant under MARPOL Annex III, include safety data sheets (SDS) with GHS-compliant hazard statements (e.g., H315 for skin irritation). For air transport, adhere to IATA guidelines by using UN-certified packaging and declaring "Not Restricted" per Section 4.2 of IATA DGR .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride
Reactant of Route 2
4-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride

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